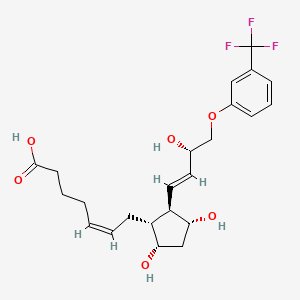

15(S)-Fluprostenol

Description

Properties

IUPAC Name |

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-21,27-29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18+,19+,20-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSWYXNVCBLWNZ-HBWANGNJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C1O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]([C@H]([C@@H]1O)/C=C/[C@@H](COC2=CC=CC(=C2)C(F)(F)F)O)C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29F3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73307-38-7 | |

| Record name | 2-Heptenoic acid, 7-(3,5-dihydroxy-2-(3-hydroxy-4-(3-(trifluoromethyl)phenoxy)-1-butenyl)cyclopentyl)-, (1R-(1-alpha(Z),2-beta(1E,3S*),3-alpha,5-alpha))- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073307387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 15(S)-Fluprostenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a modern and efficient chemoenzymatic synthesis pathway for 15(S)-Fluprostenol, a potent prostaglandin (B15479496) analogue. The synthesis leverages key strategic reactions, including a biocatalytic stereoselective reduction, to achieve high stereopurity in the final active pharmaceutical ingredient. This document outlines the starting materials, key intermediates, and detailed experimental protocols for the core synthetic steps.

Introduction

This compound is a synthetic analogue of prostaglandin F2α (PGF2α) characterized by a trifluoromethylphenoxy group in its ω-side chain. This structural modification enhances its metabolic stability and potency as a selective FP receptor agonist. It is the active metabolite of the prodrug Travoprost, which is widely used in the treatment of glaucoma and ocular hypertension to reduce intraocular pressure. The synthesis of this compound presents a significant challenge due to the presence of multiple stereocenters, requiring precise stereochemical control throughout the synthetic sequence. This guide details a convergent and stereocontrolled chemoenzymatic approach.

Overall Synthesis Strategy

The synthesis of this compound is approached through a convergent strategy, starting from the well-established Corey lactone diol. The core cyclopentane (B165970) ring with the requisite stereochemistry is elaborated by the sequential addition of the ω- and α-side chains. A key feature of this pathway is the use of a ketoreductase (KRED) to stereoselectively install the critical (S)-hydroxyl group at the C-15 position.

The logical flow of the synthesis is depicted below:

Mechanism of action of 15(S)-Fluprostenol on FP receptors

An In-depth Technical Guide on the Mechanism of Action of 15(S)-Fluprostenol on the Prostaglandin (B15479496) F (FP) Receptor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a potent synthetic analog of Prostaglandin F₂α (PGF₂α), exerts its biological effects primarily through the activation of the prostaglandin F receptor (FP receptor), a member of the G-protein coupled receptor (GPCR) superfamily. This guide delineates the molecular mechanism of action of this compound, focusing on its interaction with the FP receptor. It covers receptor binding affinity, the canonical Gq signaling cascade, and downstream cellular responses. Furthermore, this document provides detailed methodologies for the key experimental assays used to characterize this interaction, supported by quantitative data and visual diagrams of the signaling pathways and experimental workflows.

Introduction to the FP Receptor and this compound

The prostaglandin F receptor, or FP receptor, is a class A rhodopsin-like GPCR that is the principal target for the endogenous ligand PGF₂α.[1][2] FP receptors are widely expressed in various tissues, including the female reproductive system, and are critically involved in physiological processes such as luteolysis and parturition.[2] From a therapeutic standpoint, the FP receptor is a major target for ocular hypotensive drugs used in the treatment of glaucoma.[3][4][5]

This compound is a selective and high-affinity agonist for the FP receptor.[6][7] Structurally similar to PGF₂α, its modifications, including the 15-fluoro substitution, confer enhanced potency and stability.[8] Its primary therapeutic application, often in a prodrug form like Travoprost, is to lower intraocular pressure by increasing the uveoscleral outflow of aqueous humor.[4][9] Understanding its precise mechanism of action is crucial for the development of novel therapeutics targeting the FP receptor.

Receptor Binding and Functional Potency

The interaction of this compound with the FP receptor is characterized by high affinity and selectivity. The affinity is typically quantified by the inhibition constant (Kᵢ), determined through competitive radioligand binding assays, while functional potency is measured by the half-maximal effective concentration (EC₅₀) in cell-based signaling assays.

Data Presentation: Binding Affinity and Potency

The following tables summarize the quantitative parameters for (+)-Fluprostenol (the active acid form of Travoprost, which is closely related to this compound) and other relevant FP receptor agonists.

| Compound | Receptor | Binding Affinity (Kᵢ, nM) | Reference |

| (+)-Fluprostenol (Travoprost acid) | FP | 35 ± 5 | [6][7] |

| DP | 52,000 | [6][7] | |

| EP₁ | 9,540 | [6][7] | |

| EP₃ | 3,501 | [6][7] | |

| EP₄ | 41,000 | [6][7] | |

| IP | >90,000 | [6][7] | |

| TP | 121,000 | [6][7] | |

| PGF₂α | FP | 98 ± 9 | [3] |

| Latanoprost acid | FP | 98 | [6][7] |

| Bimatoprost acid | FP | 83 | [6][7] |

Table 1: Comparative binding affinities of various prostaglandins (B1171923) for the FP receptor and other prostanoid receptors. (+)-Fluprostenol demonstrates high affinity and selectivity for the FP receptor.

| Compound | Cell Type / Assay | Functional Potency (EC₅₀, nM) | Reference |

| (+)-Fluprostenol (Travoprost acid) | Human Ciliary Muscle (PI Turnover) | 1.4 | [6][7] |

| Human Trabecular Meshwork (PI Turnover) | 3.6 | [6][7] | |

| Mouse Fibroblasts (PI Turnover) | 2.6 | [6][7] | |

| PGF₂α | Adipocyte Precursors (Differentiation Inhibition, IC₅₀) | 10 | [10] |

| Fluprostenol (B1673476) | Adipocyte Precursors (Differentiation Inhibition, IC₅₀) | 0.3 - 1 | [10] |

Table 2: Functional potency of FP receptor agonists in various cell-based assays. PI turnover refers to phosphoinositide turnover, a direct measure of Gq pathway activation.

Mechanism of Action: Signaling Pathways

Canonical Gq/G₁₁ Signaling Pathway

The primary mechanism of action for this compound at the FP receptor is through the activation of the Gαq/11 family of heterotrimeric G-proteins.[2][11] This initiates a well-defined signaling cascade:

-

Receptor Activation: this compound binds to the FP receptor, inducing a conformational change.

-

G-Protein Coupling: The activated receptor acts as a guanine (B1146940) nucleotide exchange factor (GEF), promoting the exchange of GDP for GTP on the α-subunit of the associated Gq/11 protein.

-

PLCβ Activation: The GTP-bound Gαq subunit dissociates from the βγ dimer and activates Phospholipase Cβ (PLCβ).[12][13]

-

Second Messenger Production: PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[12][14][15]

-

Downstream Effects:

-

IP₃ and Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[12][15]

-

DAG and PKC Activation: DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).[14][15]

-

This cascade leads to various cellular responses, including smooth muscle contraction, modulation of gene expression, and changes in cell morphology.[9][11]

Non-Canonical Signaling Pathways

Beyond the canonical Gq pathway, FP receptor activation can also initiate other signaling events. Evidence suggests coupling to G₁₂/₁₃ proteins, leading to the activation of the small GTPase Rho.[11] The Rho-Rho kinase (ROCK) pathway is involved in actin stress fiber formation and cell shape changes, which may contribute to the effects of FP agonists on trabecular meshwork cells and aqueous humor outflow.[11]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of standardized in vitro assays.

Radioligand Competitive Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the FP receptor.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the FP receptor. Tissues or cells are homogenized in a cold lysis buffer, followed by differential centrifugation to pellet the membranes.[16][17] The final pellet is resuspended, and protein concentration is determined (e.g., via BCA assay).[16]

-

Assay Setup: The assay is typically performed in a 96-well plate format.[16] Each well contains:

-

Receptor membranes (e.g., 50-120 µg protein for tissue).[16]

-

A fixed concentration of a radiolabeled FP receptor ligand (e.g., [³H]-PGF₂α).

-

Varying concentrations of the unlabeled competitor compound (e.g., this compound).

-

-

Incubation: The plate is incubated (e.g., 60 minutes at 30°C) to allow the binding to reach equilibrium.[16]

-

Separation: Bound and free radioligand are separated via rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes.[16]

-

Detection: The radioactivity trapped on the filters is quantified using a scintillation counter.[16]

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand and subtracted from total binding. The resulting specific binding data are plotted against the log concentration of the competitor to generate a competition curve. The IC₅₀ value is determined and then converted to a Kᵢ value using the Cheng-Prusoff equation.[16]

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in cytosolic Ca²⁺ following FP receptor activation, providing a direct readout of the Gq pathway.

Methodology:

-

Cell Culture: Adherent cells expressing the FP receptor are seeded into black-walled, clear-bottomed 96- or 384-well plates and cultured overnight.[18][19]

-

Dye Loading: The cell growth medium is removed, and cells are incubated with a fluorescent calcium indicator dye (e.g., Fluo-4 AM or Fura-2 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[19][20][21] The AM ester form allows the dye to cross the cell membrane, where it is cleaved by intracellular esterases, trapping the fluorescently active form.

-

Compound Addition: The plate is placed in a fluorescence plate reader with integrated fluidics (e.g., a FlexStation or FLIPR).[18][21] A baseline fluorescence reading is taken before the automated addition of this compound at various concentrations.

-

Signal Detection: Fluorescence intensity is monitored kinetically over time (e.g., Ex/Em = 490/525 nm for Fluo-4).[19] Agonist binding triggers IP₃ production and subsequent Ca²⁺ release, causing a rapid increase in the dye's fluorescence.

-

Data Analysis: The peak fluorescence response is plotted against the log concentration of the agonist to generate a dose-response curve, from which the EC₅₀ value is determined.

Inositol Phosphate (B84403) (IP) Accumulation Assay

This assay quantifies the production of IP₃, a key second messenger in the Gq pathway. As IP₃ has a very short half-life, modern assays often measure the accumulation of its more stable downstream metabolite, inositol monophosphate (IP₁), in the presence of an inhibitor like lithium chloride (LiCl).[22][23][24][25]

Methodology (IP-One HTRF Assay):

-

Cell Stimulation: Cells expressing the FP receptor are incubated with the agonist (this compound) in the presence of LiCl, which blocks the degradation of IP₁, causing it to accumulate.[23][24]

-

Cell Lysis: After incubation, cells are lysed to release the accumulated intracellular IP₁.

-

HTRF Detection: The assay is a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[23][25] The cell lysate is mixed with two detection reagents:

-

An anti-IP₁ antibody labeled with a donor fluorophore (Europium cryptate).

-

An IP₁ analog labeled with an acceptor fluorophore (d2).

-

-

Signal Measurement: In the absence of cellular IP₁, the antibody binds the IP₁-d2 analog, bringing the donor and acceptor into close proximity and generating a high HTRF signal. IP₁ produced by the cells competes with the IP₁-d2 for antibody binding, reducing the HTRF signal.[23] The signal is inversely proportional to the amount of IP₁ produced.

-

Data Analysis: A standard curve is used to convert the HTRF signal to the concentration of IP₁. Dose-response curves are generated by plotting IP₁ concentration against agonist concentration to determine the EC₅₀.

Conclusion

This compound is a highly potent and selective agonist of the prostaglandin FP receptor. Its mechanism of action is primarily driven by the activation of the Gαq/PLCβ/IP₃ signaling cascade, leading to a robust increase in intracellular calcium. This activity can be precisely quantified using a combination of radioligand binding, calcium mobilization, and inositol phosphate accumulation assays. A thorough understanding of this mechanism, supported by the detailed experimental protocols provided herein, is fundamental for the rational design and development of new therapeutics targeting the FP receptor and its associated pathways.

References

- 1. Prostaglandin F2alpha-mediated activation of apoptotic signaling cascades in the corpus luteum during apoptosis: involvement of caspase-activated DNase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | PG F2α Receptor: A Promising Therapeutic Target for Cardiovascular Disease [frontiersin.org]

- 3. Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 15-Fluoro prostaglandin FP agonists: a new class of topical ocular hypotensives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. repository.arizona.edu [repository.arizona.edu]

- 12. Quantitative properties and receptor reserve of the IP(3) and calcium branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modulation of Gq-Protein-Coupled Inositol Trisphosphate and Ca2+ Signaling by the Membrane Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 18. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. abcam.com [abcam.com]

- 20. CALCIUM STAINING PROTOCOL [protocols.io]

- 21. labs.pbrc.edu [labs.pbrc.edu]

- 22. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 23. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Potent Prostaglandin Analog: A Technical Guide to the Discovery and Historical Development of Fluprostenol Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol (B1673476), a synthetic analog of prostaglandin (B15479496) F2α (PGF2α), has carved a significant niche in both veterinary and human medicine. Its potent luteolytic activity has made it an invaluable tool in veterinary reproductive management, while its ocular hypotensive effects, realized through its prodrug form, travoprost (B1681362), have become a cornerstone in the treatment of glaucoma. The journey of fluprostenol from a laboratory curiosity to a clinical mainstay is a compelling narrative of meticulous chemical synthesis, stereochemical exploration, and pharmacological characterization. This in-depth technical guide delineates the discovery and historical development of fluprostenol isomers, with a focus on the stereoselective synthesis, pharmacological evaluation, and the elucidation of its mechanism of action.

The Dawn of Prostaglandin Analogs and the Emergence of Fluprostenol

The story of fluprostenol is intrinsically linked to the broader history of prostaglandin research. Following the initial discovery of prostaglandins (B1171923) in the 1930s and their structural elucidation in the 1960s, a surge of interest in synthesizing analogs with enhanced potency, stability, and therapeutic selectivity ensued. PGF2α, with its potent effects on smooth muscle and the corpus luteum, was a prime candidate for analog development.

Fluprostenol, chemically known as (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]cyclopentyl]hept-5-enoic acid, emerged from this era of intense research. It is an organofluorine compound where the pentyl group of PGF2α is replaced by a 3-(trifluoromethyl)phenoxymethyl group.[1] This structural modification confers enhanced metabolic stability and potent agonist activity at the prostaglandin F receptor (FP receptor).[2]

The Critical Role of Stereochemistry: Unraveling the Isomers of Fluprostenol

The biological activity of prostaglandins is exquisitely dependent on their stereochemistry. Fluprostenol possesses several chiral centers, giving rise to a number of possible stereoisomers. The historical development of fluprostenol, therefore, necessitated a thorough investigation into the synthesis and pharmacological activity of its various isomers to identify the most potent and therapeutically relevant form.

It was discovered that the biological activity of fluprostenol resides almost exclusively in its dextrorotatory enantiomer, (+)-fluprostenol . This enantiomer is the biologically active free acid that results from the hydrolysis of its isopropyl ester prodrug, travoprost, by esterases in the cornea.[1] The IUPHAR/BPS Guide to PHARMACOLOGY explicitly notes that the INN-assigned fluprostenol is a racemic mixture, but the biologically more active enantiomer is the one with the specific stereochemistry shown in its entry.

Stereoselective Synthesis: The Corey Lactone as a Cornerstone

The synthesis of prostaglandins in a stereocontrolled manner has been a significant challenge in organic chemistry. The landmark work of E.J. Corey in developing a synthetic route to prostaglandins, utilizing a key bicyclic intermediate known as the Corey lactone , provided a foundational strategy for accessing these complex molecules with the correct stereochemistry.[3][4][5] This approach has been widely adapted for the synthesis of various prostaglandin analogs, including fluprostenol.[3][4]

A unified chemoenzymatic synthesis approach has been reported for a range of prostaglandins, including fluprostenol.[6] This method often starts from a readily available bicyclic ketone and employs key enzymatic steps, such as Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and ketoreductase (KRED)-catalyzed diastereoselective reduction, to establish the critical stereocenters with high enantiomeric and diastereomeric purity.[3][6] The synthesis culminates in the attachment of the α- and ω-side chains to the cyclopentane (B165970) core.[6]

Pharmacological Profile: The Potency and Selectivity of (+)-Fluprostenol

The therapeutic efficacy of fluprostenol is a direct consequence of its potent and selective interaction with the FP receptor. Extensive pharmacological studies have been conducted to characterize the binding affinity and functional activity of (+)-fluprostenol.

Quantitative Comparison of Prostaglandin Analogs

The following tables summarize the quantitative data on the binding affinity and functional potency of (+)-fluprostenol (travoprost acid) in comparison to other prostaglandin analogs.

Table 1: Binding Affinity (Ki, nM) of Prostaglandin Analogs at Prostanoid Receptors [7]

| Compound | FP Receptor | DP Receptor | EP1 Receptor | EP3 Receptor | EP4 Receptor | IP Receptor | TP Receptor |

| (+)-Fluprostenol | 35 ± 5 | 52,000 | 9,540 | 3,501 | 41,000 | >90,000 | 121,000 |

| Latanoprost acid | 98 | >100,000 | 1,190 | 11,200 | >100,000 | >100,000 | >100,000 |

| Bimatoprost acid | 83 | >100,000 | 95 | 387 | >100,000 | >100,000 | >100,000 |

Table 2: Functional Agonist Potency (EC50, nM) of Prostaglandin Analogs at the FP Receptor (Phosphoinositide Turnover Assay) [7]

| Cell Type | (+)-Fluprostenol | Latanoprost acid | Bimatoprost acid |

| Human Ciliary Muscle | 1.4 | 32 | 2.8 |

| Human Trabecular Meshwork | 3.6 | 124 | 3.8 |

| Mouse Fibroblasts | 2.6 | - | - |

| Rat Aortic Smooth Muscle | 2.6 | - | - |

As evidenced by the data, (+)-fluprostenol exhibits high affinity and selectivity for the FP receptor.[7] Its potency in functional assays, particularly in relevant ocular tissues like the ciliary muscle and trabecular meshwork, underscores its efficacy as an ocular hypotensive agent.[7]

Mechanism of Action: Elucidating the FP Receptor Signaling Pathway

Fluprostenol exerts its biological effects by acting as a potent agonist at the prostaglandin F (FP) receptor, a G-protein coupled receptor (GPCR).[8][9] The activation of the FP receptor by fluprostenol initiates a cascade of intracellular signaling events.

The FP receptor is primarily coupled to the Gq family of G proteins.[8] Upon agonist binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), resulting in a transient increase in cytosolic Ca2+ concentration.[8][9][10] This elevation in intracellular calcium is a key event that triggers various downstream cellular responses, including smooth muscle contraction and the modulation of gene expression.[10]

Fluprostenol-induced FP receptor signaling pathway.

Experimental Protocols

The characterization of fluprostenol isomers has relied on a suite of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the development and analysis of fluprostenol.

Stereoselective Synthesis of (+)-Fluprostenol (Illustrative Workflow based on Corey Lactone approach)

The stereoselective synthesis of (+)-fluprostenol is a multi-step process that requires precise control of stereochemistry at each stage. The following workflow provides a generalized overview based on the widely adopted Corey lactone strategy.

Generalized workflow for stereoselective synthesis.

Detailed Methodologies:

-

Stereoselective Baeyer-Villiger Oxidation: A bicyclic ketone precursor is subjected to oxidation using a Baeyer-Villiger monooxygenase (BVMO) to stereoselectively introduce the lactone functionality, yielding the Corey lactone with high enantiomeric excess.[3][6]

-

Synthesis of the ω-Side Chain: The ω-side chain containing the 3-(trifluoromethyl)phenoxy group is synthesized separately. This often involves multiple steps to create the correct carbon skeleton and stereochemistry.

-

Diastereoselective Reduction: A key enone intermediate in the ω-side chain is reduced using a ketoreductase (KRED) to establish the desired (R)-configuration of the hydroxyl group at C-15 (prostaglandin numbering).[3][6]

-

Attachment of the ω-Side Chain: The synthesized ω-side chain is attached to the Corey lactone intermediate, typically via a Horner-Wadsworth-Emmons olefination.[3][6]

-

Attachment of the α-Side Chain: Following modification of the lactone, the α-side chain is introduced, often through a Wittig reaction, to complete the prostaglandin skeleton.[6]

-

Purification: Each intermediate and the final product are purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

Chiral Separation of Fluprostenol Enantiomers by HPLC

The separation of the (+) and (-) enantiomers of fluprostenol is crucial for their individual pharmacological evaluation and for ensuring the enantiomeric purity of the final drug product.

Protocol:

-

Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector is used.

-

Chiral Stationary Phase (CSP): A chiral column, such as a Chiralcel OD-RH, is employed. These columns contain a chiral selector that interacts differently with the two enantiomers, leading to their separation.[11][12]

-

Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., sodium dihydrogenphosphate) at a specific pH. The exact composition is optimized to achieve baseline resolution of the enantiomers.[11][12]

-

Detection: The enantiomers are detected by their UV absorbance at a specific wavelength (e.g., 210 nm or 274 nm).[11]

-

Quantification: The peak areas of the two enantiomers are used to determine their relative proportions and to quantify the enantiomeric excess (ee) of a sample.

Measurement of Intracellular Calcium Mobilization

This assay is used to determine the functional potency of fluprostenol isomers at the FP receptor.

Workflow for intracellular calcium mobilization assay.

Protocol:

-

Cell Culture: Cells stably or transiently expressing the human FP receptor (e.g., HEK293 cells) are cultured in appropriate media.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.[9][13][14] These dyes exhibit a change in their fluorescence properties upon binding to calcium.

-

Agonist Addition: A baseline fluorescence reading is taken before the addition of varying concentrations of the fluprostenol isomer to be tested.

-

Fluorescence Measurement: The change in fluorescence intensity is monitored over time using a fluorescence plate reader or a fluorescence microscope.[13][14]

-

Data Analysis: The increase in fluorescence is proportional to the increase in intracellular calcium concentration. The data is used to generate a dose-response curve, from which the EC50 value (the concentration of agonist that produces 50% of the maximal response) can be calculated.[13]

Phosphoinositide Turnover Assay

This assay directly measures the production of inositol phosphates, a downstream product of PLC activation, providing a quantitative measure of FP receptor activation.

Protocol:

-

Cell Labeling: Cells expressing the FP receptor are incubated with myo-[3H]inositol to radiolabel the cellular phosphoinositide pools.

-

Agonist Stimulation: The cells are then stimulated with various concentrations of the fluprostenol isomer in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

-

Extraction and Separation: The reaction is terminated, and the water-soluble inositol phosphates are extracted. The different inositol phosphate (B84403) species (IP1, IP2, IP3) are separated using anion-exchange chromatography.

-

Quantification: The radioactivity of each fraction is measured by liquid scintillation counting.

-

Data Analysis: The total amount of [3H]inositol phosphates produced is plotted against the agonist concentration to generate a dose-response curve and determine the EC50 value.

Conclusion

The discovery and development of fluprostenol isomers represent a triumph of medicinal chemistry and pharmacology. The journey from understanding the fundamental biology of prostaglandins to the rational design and stereoselective synthesis of a highly potent and selective analog has had a profound impact on both veterinary and human health. The elucidation of the critical role of stereochemistry, with the identification of (+)-fluprostenol as the active enantiomer, was a pivotal moment in its development. The detailed understanding of its mechanism of action through the FP receptor signaling pathway has not only provided a basis for its therapeutic use but also continues to inform the development of new prostaglandin-based therapeutics. The experimental protocols outlined in this guide provide a framework for the continued exploration of prostaglandin pharmacology and the development of next-generation drugs targeting this important class of signaling molecules.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Prostaglandin F2alpha receptor (FP receptor) agonists are potent adipose differentiation inhibitors for primary culture of adipocyte precursors in defined medium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF 2α , fluprostenol, and travoprost guided by bio ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03237B [pubs.rsc.org]

- 5. EP1721894A1 - Process for the synthesis of prostaglandin derivatives - Google Patents [patents.google.com]

- 6. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

- 11. HPLC method for enantioselective analysis of cloprostenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abcam.com [abcam.com]

Structure-Activity Relationship of 15(S)-Fluprostenol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluprostenol is a synthetic analogue of prostaglandin (B15479496) F2α (PGF2α) and a potent agonist of the prostaglandin F receptor (FP receptor).[1] It is the active metabolite of the prodrug Travoprost, which is clinically used to reduce intraocular pressure in patients with glaucoma and ocular hypertension.[2][3] The biological activity of Fluprostenol is highly dependent on its stereochemistry, particularly at the C-15 hydroxyl group of the ω-chain. The naturally occurring and biologically active epimer is 15(R)-Fluprostenol, also known as (+)-Fluprostenol or Travoprost acid.[4] In contrast, 15(S)-Fluprostenol is the unnatural epimer and is known to possess significantly lower potency at the FP receptor.[5] This technical guide provides a detailed examination of the structure-activity relationship (SAR) of this compound, highlighting the critical role of the C-15 stereocenter in its pharmacological activity.

Core Structural Features and Stereochemistry

The core structure of Fluprostenol, like other PGF2α analogues, consists of a cyclopentane (B165970) ring with two side chains, an α-chain and an ω-chain. Several structural features are crucial for its high affinity and agonist activity at the FP receptor:

-

Cyclopentane Ring: The dihydroxy-substituted cyclopentane ring is a key feature for binding to the FP receptor.

-

α-Chain: The carboxylic acid at the terminus of the α-chain is essential for receptor interaction.

-

ω-Chain: The ω-chain contains a hydroxyl group at the C-15 position, which is a critical determinant of biological activity. The stereochemistry of this hydroxyl group dictates the potency of the molecule.

-

Fluorine Substitution: The trifluoromethylphenoxy group on the ω-chain contributes to the high potency and selectivity of Fluprostenol for the FP receptor.

The stereochemistry at the C-15 position of the ω-chain is paramount for the biological activity of Fluprostenol. The 15(R) configuration allows for optimal interaction with the binding pocket of the FP receptor, leading to potent agonism. Conversely, the 15(S) configuration, as found in this compound, results in a significant loss of potency.[5]

Quantitative Analysis of Biological Activity

Table 1: FP Receptor Binding Affinity

| Compound | Receptor | Species | Assay Type | Ki (nM) |

| 15(R)-Fluprostenol (Travoprost acid) | FP | Human | Radioligand Binding | ~3.2 |

| This compound | FP | - | - | Significantly higher (Lower Affinity) |

Data for 15(R)-Fluprostenol is representative of values found in the literature for Travoprost acid. The value for this compound is a qualitative assessment based on available information.

Table 2: FP Receptor Functional Activity

| Compound | Assay Type | Cell Line | EC50 (nM) |

| 15(R)-Fluprostenol (Travoprost acid) | Calcium Mobilization | HEK293 | ~1.8 |

| This compound | - | - | Significantly higher (Lower Potency) |

Data for 15(R)-Fluprostenol is representative of values found in the literature for Travoprost acid. The value for this compound is a qualitative assessment based on available information.

Signaling Pathway of the FP Receptor

Fluprostenol exerts its effects by binding to and activating the FP receptor, a G-protein coupled receptor (GPCR). The FP receptor is primarily coupled to the Gq family of G proteins.[6] Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The increase in intracellular calcium concentration, along with the activation of protein kinase C (PKC) by DAG, initiates a cascade of downstream cellular responses.

Caption: FP Receptor Signaling Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of prostaglandin analogues like this compound.

FP Receptor Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for the FP receptor.

Materials:

-

HEK293 cells stably expressing the human FP receptor

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA)

-

Radioligand (e.g., [3H]-PGF2α)

-

Non-labeled PGF2α (for determining non-specific binding)

-

Test compound (this compound)

-

Scintillation cocktail

-

Glass fiber filters

-

96-well plates

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Culture HEK293-FP cells to confluency.

-

Harvest cells and centrifuge.

-

Resuspend cell pellet in ice-cold membrane preparation buffer and homogenize.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add membrane preparation, [3H]-PGF2α, and either buffer (for total binding), excess non-labeled PGF2α (for non-specific binding), or varying concentrations of the test compound.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of the test compound (concentration that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Caption: Radioligand Binding Assay Workflow.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate the Gq-coupled FP receptor by detecting changes in intracellular calcium levels.

Materials:

-

HEK293 cells stably expressing the human FP receptor

-

Cell culture medium

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

-

Test compound (this compound)

-

Reference agonist (e.g., 15(R)-Fluprostenol)

-

96- or 384-well black, clear-bottom plates

-

Fluorescence plate reader with an injection system

Procedure:

-

Cell Plating:

-

Seed HEK293-FP cells into black, clear-bottom microplates and culture overnight.

-

-

Dye Loading:

-

Remove the culture medium and add the fluorescent calcium dye dissolved in assay buffer.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for dye loading.

-

-

Assay:

-

Place the plate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

Inject varying concentrations of the test compound or reference agonist into the wells.

-

Immediately measure the change in fluorescence over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Plot the response as a function of compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value (concentration that produces 50% of the maximal response).

-

Phosphoinositide (IP) Turnover Assay

This assay provides a more direct measure of Gq pathway activation by quantifying the accumulation of inositol phosphates.

Materials:

-

HEK293 cells stably expressing the human FP receptor

-

Cell culture medium containing [3H]-myo-inositol

-

Assay buffer (e.g., HBSS with 10 mM LiCl)

-

Test compound (this compound)

-

Reference agonist (e.g., 15(R)-Fluprostenol)

-

Dowex anion-exchange resin

-

Scintillation cocktail and counter

Procedure:

-

Cell Labeling:

-

Culture HEK293-FP cells in medium containing [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

-

-

Assay:

-

Wash the cells and pre-incubate with assay buffer containing LiCl (to inhibit inositol monophosphatase).

-

Add varying concentrations of the test compound or reference agonist and incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

-

IP Extraction and Quantification:

-

Stop the reaction by adding a quenching solution (e.g., perchloric acid).

-

Neutralize the samples and apply them to Dowex anion-exchange columns.

-

Wash the columns to remove free inositol and elute the total inositol phosphates.

-

Add scintillation cocktail to the eluate and quantify the radioactivity.

-

-

Data Analysis:

-

Plot the amount of [3H]-inositol phosphates produced as a function of compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Structure-Activity Relationship Summary

The available data strongly indicate that the stereochemistry at the C-15 position is a critical determinant of the biological activity of Fluprostenol at the FP receptor.

Caption: SAR of Fluprostenol C-15 Epimers.

-

15(R)-Fluprostenol ((+)-Fluprostenol/Travoprost acid): This epimer exhibits high affinity and potent agonist activity at the FP receptor. The (R) configuration of the C-15 hydroxyl group is optimal for binding to the receptor and inducing the conformational change required for Gq protein activation.

-

This compound: The inversion of the stereocenter at C-15 to the (S) configuration leads to a dramatic decrease in both binding affinity and functional potency.[5] This suggests that the spatial orientation of the C-15 hydroxyl group is crucial for key interactions within the FP receptor binding pocket. While it may still act as a very weak agonist, its activity is significantly diminished compared to the 15(R) epimer.

Conclusion

The structure-activity relationship of Fluprostenol is clearly defined by the stereochemistry at the C-15 position. While 15(R)-Fluprostenol is a potent and selective FP receptor agonist, this compound demonstrates significantly reduced biological activity. This underscores the high degree of stereoselectivity of the prostaglandin FP receptor. For researchers in drug development, this highlights the critical importance of precise stereochemical control during the synthesis of prostaglandin analogues to ensure the desired pharmacological profile. Further studies to obtain quantitative biological data for this compound would be beneficial for a more complete understanding of its interaction with the FP receptor.

References

- 1. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Travoprost - Wikipedia [en.wikipedia.org]

- 3. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

The Pharmacokinetic Profile and Metabolic Transformation of 15(S)-Fluprostenol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

15(S)-Fluprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α) and an isomer of the potent FP receptor agonist, fluprostenol (B1673476).[1] It is primarily recognized as the potential active metabolite of its isopropyl ester prodrug, which is investigated for its therapeutic effects, notably in ophthalmology for the reduction of intraocular pressure.[2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge regarding the pharmacokinetics and metabolic fate of this compound, leveraging data from its closely related and more extensively studied enantiomer, (+)-Fluprostenol (the active metabolite of Travoprost), as a surrogate.

Pharmacokinetic Profile

The pharmacokinetic data for this compound is limited. However, extensive studies on its enantiomer, the active form of Travoprost (B1681362), provide valuable insights into its expected behavior in biological systems. Following topical administration, the isopropyl ester prodrug is rapidly hydrolyzed by esterases in the cornea to the biologically active free acid, fluprostenol.[3][4][5]

Absorption and Distribution

Upon topical ocular administration, fluprostenol demonstrates rapid absorption through the cornea.[1][3][6][7][8][9] Systemic exposure to the active free acid is minimal. In human studies with Travoprost, plasma concentrations of the free acid were often below the limit of quantification (0.01 ng/mL).[1][3][7][8][9] In subjects where the compound was quantifiable, the peak plasma concentrations (Cmax) were very low.[1][3][7][9]

Table 1: Pharmacokinetic Parameters of Fluprostenol (Active Metabolite of Travoprost) in Humans Following Topical Ocular Administration

| Parameter | Value | Reference(s) |

| Mean Peak Plasma Concentration (Cmax) | 0.018 ± 0.007 ng/mL (range: 0.01 to 0.052 ng/mL) | [1][3][7][9] |

| Time to Peak Plasma Concentration (Tmax) | ~30 minutes | [3] |

| Plasma Half-life (t1/2) | Approximately 45 minutes (terminal elimination) | [1][3][6][7][10] |

| Urinary Excretion (as free acid) | < 2% of the topical dose within 4 hours | [1][3][7][10] |

Metabolic Fate

The metabolism of fluprostenol is a rapid and extensive process, leading to the formation of inactive metabolites. The primary metabolic pathways have been identified as beta-oxidation of the alpha (carboxylic acid) chain, oxidation of the 15-hydroxyl group, and reduction of the 13,14-double bond.[1][2][3][6][7][11]

Key Metabolic Transformations:

-

Beta-Oxidation: The carboxylic acid side chain undergoes shortening, leading to the formation of 1,2-dinor and 1,2,3,4-tetranor analogs.[1][2][3][7]

-

Oxidation of the 15-Hydroxyl Group: This leads to the formation of the 15-keto metabolite.[12]

-

Reduction of the 13,14-Double Bond: This transformation also contributes to the inactivation of the molecule.[1][2][3][7]

-

Oxidation at C-9: This results in the formation of 9-keto fluprostenol.[9]

These metabolic conversions ensure the rapid inactivation and subsequent elimination of the active compound from the systemic circulation.

Signaling Pathway

This compound, like other PGF2α analogs, exerts its biological effects primarily through the activation of the Prostaglandin F Receptor (FP receptor), a G-protein coupled receptor.[6][7][8][10][13] The binding of fluprostenol to the FP receptor initiates a signaling cascade that is crucial for its therapeutic action, particularly in the eye where it leads to an increase in the uveoscleral outflow of aqueous humor, thereby reducing intraocular pressure.[7]

The signaling pathway involves the activation of Gαq, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This cascade ultimately leads to the activation of the mitogen-activated protein kinase (MAPK) pathway.[10]

Figure 1: Simplified signaling pathway of Fluprostenol via the FP receptor.

Experimental Protocols

In Vivo Pharmacokinetic Studies

A general workflow for an in vivo pharmacokinetic study in an animal model (e.g., rabbit or non-human primate) would involve the following steps:

-

Animal Model Selection: Rabbits are a common model for ophthalmic drug studies due to their large eyes. Non-human primates are used for studies requiring closer physiological similarity to humans.

-

Drug Administration: A precise dose of this compound isopropyl ester is administered topically to the eye(s) of the test subjects.

-

Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240 minutes post-dose). Plasma is separated by centrifugation.

-

Sample Preparation: Plasma samples are typically subjected to solid-phase extraction (SPE) to isolate the analyte and remove interfering substances. An internal standard (e.g., a deuterated analog of fluprostenol) is added before extraction for accurate quantification.[14]

-

Analytical Method: The concentration of this compound (the free acid) in the plasma extracts is determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[14] This technique offers high sensitivity and specificity.

-

Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life.

Figure 2: Generalized experimental workflow for an in vivo pharmacokinetic study.

In Vitro Metabolism Studies

In vitro metabolism studies are crucial for identifying metabolic pathways and potential drug-drug interactions.

-

Test System: Human liver microsomes or hepatocytes are commonly used as they contain the primary drug-metabolizing enzymes.

-

Incubation: this compound is incubated with the test system in the presence of necessary cofactors (e.g., NADPH for cytochrome P450-mediated reactions).

-

Time-Course Analysis: Samples are taken at various time points to monitor the disappearance of the parent drug and the formation of metabolites.

-

Metabolite Identification: The samples are analyzed by LC-MS/MS to identify the chemical structures of the metabolites based on their mass-to-charge ratios and fragmentation patterns.

-

Enzyme Phenotyping: To identify the specific enzymes responsible for metabolism, recombinant human cytochrome P450 enzymes or specific chemical inhibitors can be used.

Conclusion

While specific pharmacokinetic data for this compound remains to be fully elucidated, the extensive information available for its enantiomer provides a robust framework for understanding its ADME properties. It is characterized by rapid absorption and conversion to the active free acid following topical administration, with minimal systemic exposure. The metabolism is extensive, leading to inactive metabolites that are rapidly cleared from the body. The biological effects are mediated through the FP receptor signaling pathway. Further studies focusing specifically on the 15(S) isomer are warranted to confirm these findings and explore any potential stereoselective differences in its pharmacokinetic and metabolic profile.

References

- 1. drugs.com [drugs.com]

- 2. Travoprost | C26H35F3O6 | CID 5282226 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. iovs.arvojournals.org [iovs.arvojournals.org]

- 5. Fluprostenol | C23H29F3O6 | CID 5311100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Travoprost - Wikipedia [en.wikipedia.org]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. Travoprost in the management of open-angle glaucoma and ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Travatan (Travoprost): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 10. drugs.com [drugs.com]

- 11. ansm.sante.fr [ansm.sante.fr]

- 12. m.youtube.com [m.youtube.com]

- 13. [3H]AL-5848 ([3H]9beta-(+)-Fluprostenol). Carboxylic acid of travoprost (AL-6221), a novel FP prostaglandin to study the pharmacology and autoradiographic localization of the FP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of travoprost and travoprost free acid in human plasma by electrospray HPLC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 15(S)-Fluprostenol in Prostaglandin Research: A Technical Guide

Introduction

15(S)-Fluprostenol is a synthetic analog of prostaglandin (B15479496) F2α (PGF2α). It is the unnatural C-15 epimer of (+)-Fluprostenol (the 15R epimer). While the 15(R) epimer, often referred to simply as Fluprostenol (B1673476), is a potent and well-characterized agonist of the prostaglandin F receptor (FP receptor), the 15(S) stereoisomer is significantly less active.[1][2] In prostaglandin research, this compound primarily serves as a crucial chemical tool. It is often used as a negative control or a comparator to its highly active 15(R) counterpart to investigate the stereo-specific requirements of FP receptor binding and activation. Understanding the dramatic difference in activity between these two epimers helps to elucidate the precise molecular interactions necessary for potent receptor agonism. Furthermore, this compound isopropyl ester is monitored as a potential impurity in the manufacturing of Travoprost (B1681362), an ophthalmic drug used to treat glaucoma, which is the isopropyl ester prodrug of the active (+)-Fluprostenol.[2]

Mechanism of Action and Signaling Pathway

The primary molecular target of Fluprostenol isomers is the prostaglandin F receptor (FP receptor), a member of the G protein-coupled receptor (GPCR) superfamily.[3] The biological activity of PGF2α and its analogs is mediated through the activation of this receptor. The FP receptor is predominantly coupled to the Gq class of G proteins.[4]

Upon agonist binding, such as by the active 15(R)-Fluprostenol, the FP receptor undergoes a conformational change, leading to the activation of the Gq protein. This initiates a canonical downstream signaling cascade:

-

Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase C.

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ and the presence of DAG synergistically activate Protein Kinase C, which then phosphorylates various downstream target proteins, leading to a cellular response.[5]

This signaling can further lead to the trans-activation of other pathways, such as the mitogen-activated protein kinase (MAPK) signaling pathway, influencing processes like cell proliferation.[4] this compound is expected to interact with this same pathway but with a much-reduced potency, making it a weak agonist.[1][2]

Quantitative Pharmacological Data

The significant difference in potency between the 15(R) and 15(S) epimers underscores the strict stereochemical requirements for FP receptor activation. While specific high-affinity binding data for this compound is not widely published, it is generally accepted that inversion of the stereochemistry at the C-15 position reduces potency by approximately 100-fold.[1] The tables below summarize key quantitative data for the active (+)-Fluprostenol (15R epimer) and its prodrug, Travoprost.

Table 1: Receptor Binding and Agonist Potency of (+)-Fluprostenol (15R Epimer)

| Parameter | Value | Cell/System | Reference |

| Ki | 49.9 nM | FP Receptor | |

| EC50 | 2.4 nM | FP Receptor | |

| IC50 | 98 ± 9 nM | FP Receptor | [6] |

Table 2: Functional Activity of (+)-Fluprostenol (15R Epimer) and its Prodrug

| Compound | Parameter | Value | Assay/Cell Line | Reference |

| (+)-Fluprostenol | EC50 (Ca²⁺ Mobilization) | 17.5 nM | Cloned Human Ocular FP Receptors | |

| EC50 (Ca²⁺ Mobilization) | 19.1 nM | Rat A7r5 Cells | ||

| EC50 (Ca²⁺ Mobilization) | 37.3 nM | Mouse 3T3 Cells | ||

| Fluprostenol Isopropyl Ester | EC50 (Phosphoinositide Turnover) | 40.2 nM | HEK293 cells (human ocular FP receptor) | [7] |

Key Experimental Protocols

The study of this compound and its role in prostaglandin research involves a variety of standard and specialized laboratory techniques. These protocols are designed to assess receptor binding, signal transduction, and physiological responses.

Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound (e.g., this compound) for the FP receptor.

-

Objective: To measure the ability of a compound to displace a known high-affinity radiolabeled ligand from the receptor.

-

Materials:

-

Methodology:

-

Incubate a fixed concentration of radiolabeled ligand with the receptor preparation.

-

Add varying concentrations of the unlabeled test compound to compete for binding.

-

Separate bound from unbound radioligand via rapid filtration through glass fiber filters.

-

Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Data is plotted as the percentage of specific binding versus the log concentration of the competitor, and the IC50 (concentration of competitor that inhibits 50% of specific binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to act as an agonist and trigger the Gq signaling cascade, resulting in calcium release.

-

Objective: To quantify the increase in cytosolic free calcium concentration following receptor activation.

-

Materials:

-

Methodology:

-

Load cultured cells with the Fura-2 AM dye, which becomes trapped inside the cells after hydrolysis by intracellular esterases.

-

Wash the cells to remove excess extracellular dye.

-

Stimulate the cells with various concentrations of the test agonist (e.g., this compound).

-

Measure the change in fluorescence intensity over time. The ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm) is used to calculate the intracellular calcium concentration.

-

Plot the peak calcium response against the log concentration of the agonist to determine the EC50 value.

-

Phosphoinositide (PI) Turnover Assay

This is another key functional assay that directly measures an early step in the Gq signaling pathway.

-

Objective: To quantify the accumulation of inositol phosphates (IPs), the products of PLC-mediated PIP2 hydrolysis.

-

Materials:

-

Cultured cells expressing the FP receptor (e.g., HEK293 cells).[7]

-

[³H]-myo-inositol for metabolic labeling of phosphoinositides.

-

Lithium chloride (LiCl) to inhibit inositol monophosphatases and allow IPs to accumulate.

-

Anion exchange chromatography columns.

-

-

Methodology:

-

Label the cellular phosphoinositide pool by incubating cells with [³H]-myo-inositol for 24-48 hours.

-

Pre-treat cells with LiCl.

-

Stimulate the cells with the test agonist for a defined period.

-

Lyse the cells and stop the reaction with an acid (e.g., trichloroacetic acid).

-

Separate the radiolabeled inositol phosphates from free inositol and other components using anion exchange chromatography.

-

Quantify the radioactivity of the eluted IP fraction using a scintillation counter.

-

Plot the amount of [³H]-IPs accumulated against the log concentration of the agonist to determine the EC50 value.

-

Role in Research and Drug Development

The primary role of this compound in prostaglandin research is to serve as a tool for understanding structure-activity relationships (SAR). By comparing its near-absent activity with the high potency of its 15(R) epimer, researchers can:

-

Define Receptor Binding Pockets: The dramatic loss of activity helps to map the stereochemical constraints of the FP receptor's ligand-binding domain, suggesting that the orientation of the C-15 hydroxyl group is critical for high-affinity binding and/or receptor activation.

-

Validate Assay Specificity: In functional assays, this compound can be used as a negative control to ensure that the observed cellular response is specifically mediated by the FP receptor and not due to off-target effects.

-

Impurity Profiling: In the context of drug development, synthetic routes to Travoprost are designed to minimize the formation of the 15(S) epimer.[10] Its presence is monitored as a process-related impurity that could potentially reduce the overall efficacy of the final drug product.[2]

References

- 1. This compound isopropyl ester - Biochemicals - CAT N°: 16788 [bertin-bioreagent.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Prostaglandin F receptor - Wikipedia [en.wikipedia.org]

- 4. Expression, localization, and signaling of prostaglandin F2 alpha receptor in human endometrial adenocarcinoma: regulation of proliferation by activation of the epidermal growth factor receptor and mitogen-activated protein kinase signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Neuroaxonal and cellular damage/protection by prostanoid receptor ligands, fatty acid derivatives and associated enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. caymanchem.com [caymanchem.com]

- 8. Prostaglandin FP receptor antagonists: discovery, pharmacological characterization and therapeutic utility - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Endothelin antagonism: effects of FP receptor agonists prostaglandin F2alpha and fluprostenol on trabecular meshwork contractility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A unified strategy to prostaglandins: chemoenzymatic total synthesis of cloprostenol, bimatoprost, PGF2α, fluprostenol, and travoprost guided by biocatalytic retrosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 15(S)-Fluprostenol: Chemical Properties, Stability, and Storage

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability profile, and recommended storage conditions for 15(S)-Fluprostenol. The information herein is intended to support research, development, and handling of this prostaglandin (B15479496) F2α analogue. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key analytical procedures. Visual diagrams generated using Graphviz are included to illustrate signaling pathways and experimental workflows.

Chemical Properties

This compound is a synthetic prostaglandin F2α analogue. It is the (S)-epimer of fluprostenol (B1673476) at the C-15 position. It is often studied in its free acid form or as its isopropyl ester prodrug, this compound isopropyl ester. The isopropyl ester is converted in vivo by endogenous esterases to the biologically active free acid.[1]

Table 1: Chemical and Physical Properties of this compound and its Isopropyl Ester

| Property | This compound | This compound Isopropyl Ester |

| Chemical Name | (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoic acid[2] | Isopropyl (5Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-5-heptenoate |

| Molecular Formula | C₂₃H₂₉F₃O₆[2][3] | C₂₆H₃₅F₃O₆[4][5] |

| Molecular Weight | 458.5 g/mol [2][3] | 500.6 g/mol [4][5] |

| CAS Number | 54276-24-3[2] | 1420791-14-5[4] |

| Appearance | A solution in ethanol[2] | A solution in ethanol[4] |

| UV max (in Ethanol) | 222, 277 nm[2] | 222, 280 nm[4] |

| Purity | ≥98%[2] | ≥98%[4] |

Table 2: Solubility Data

| Solvent | This compound Solubility | This compound Isopropyl Ester Solubility |

| DMF | 30 mg/mL[2] | 15 mg/mL[4] |

| DMSO | 20 mg/mL[2] | 10 mg/mL[4] |

| Ethanol (B145695) | 30 mg/mL[2] | 30 mg/mL[4] |

| PBS (pH 7.2) | 5 mg/mL[2] | 1 mg/mL (in 1:1 Ethanol:PBS)[4] |

Stability and Storage

Proper storage and handling are crucial to maintain the integrity and activity of this compound.

Recommended Storage: For long-term storage, both this compound and its isopropyl ester should be stored at -20°C .[2][4] When stored as supplied in an organic solvent, they are stable for at least two years .[2][4]

Stability Profile: Prostaglandin F2α analogues, particularly in their ester forms, can be susceptible to degradation under various conditions. Key degradation pathways include hydrolysis of the ester group, oxidation, and epimerization.

-

Thermal Stability: Studies on the closely related compound travoprost (B1681362) (the 15(R)-epimer of fluprostenol isopropyl ester) show that it is stable at 27°C and 37°C.[3][6] However, at 50°C, degradation is observed at a rate of 0.46 μg/mL/day.[3][6] This suggests that elevated temperatures should be avoided for long-term storage.

-

Hydrolytic Stability: The ester linkage in this compound isopropyl ester is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, to yield the active free acid, this compound.[7] Aqueous solutions are generally not recommended for storage for more than one day.[8]

-

Oxidative Stability: Prostaglandins can be susceptible to oxidation.[9] Exposure to oxidizing agents should be minimized.

-

Photostability: Exposure to light, particularly UV radiation, can lead to degradation.[10] As a general precaution, the compound should be protected from light.

Mechanism of Action and Signaling Pathway

This compound acts as an agonist at the prostaglandin F2α receptor (FP receptor), a G-protein coupled receptor (GPCR).[2] The activation of the FP receptor initiates a cascade of intracellular signaling events.

The primary signaling pathway involves the coupling of the FP receptor to the Gq alpha subunit of the heterotrimeric G protein. This activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).

Furthermore, FP receptor activation can lead to the transactivation of the epidermal growth factor receptor (EGFR) and subsequent activation of the mitogen-activated protein kinase (MAPK/ERK) pathway. This can occur through protein kinase A (PKA) dependent mechanisms. The signaling cascade can also involve the activation of the small G-protein Rho and the mTOR pathway, leading to downstream effects on cell growth and protein synthesis.

Experimental Protocols

The following sections outline general methodologies that can be adapted for the analysis of this compound.

Stability-Indicating HPLC Method

This method is designed to separate this compound from its potential degradation products, allowing for accurate quantification during stability studies.

Methodology:

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically suitable.

-

Mobile Phase: A gradient elution using a mixture of acetonitrile and an aqueous buffer (e.g., 0.1% formic acid in water) is recommended. The gradient program should be optimized to achieve adequate separation of the parent compound from all degradation products.

-

Flow Rate: A typical flow rate is 1.0 mL/min.

-

Detection: UV detection at the λmax of this compound (around 220 nm and 280 nm) should be employed.[2][4]

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C.

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a suitable solvent (e.g., ethanol or the mobile phase).

-

Dilute the sample to a final concentration within the linear range of the method.

-

-

Method Validation:

-

The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.[1]

-

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation pathways and to demonstrate the specificity of the stability-indicating method.

Methodology:

-

Acid and Base Hydrolysis:

-

Dissolve this compound in a solution of 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).

-

Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period.

-

Neutralize the samples before analysis by HPLC.

-

-

Oxidative Degradation:

-

Treat a solution of this compound with a solution of hydrogen peroxide (e.g., 3% H₂O₂).

-

Incubate at room temperature or a slightly elevated temperature.

-

Analyze the sample by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound or a solution to dry heat (e.g., 80°C) for a specified duration.

-

Dissolve the solid sample or dilute the solution for HPLC analysis.

-

-

Photodegradation:

-

Expose a solution of this compound to a light source that provides both UV and visible light, according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11]

-

A control sample should be protected from light.

-

Analyze both samples by HPLC.

-

Solubility Determination

A standardized method to determine the aqueous solubility of a compound.

Methodology:

-

Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

-

Add a small aliquot of the stock solution to a known volume of the aqueous buffer (e.g., PBS pH 7.2) to achieve a final concentration that is expected to be above the solubility limit. The final concentration of the organic solvent should be kept low (e.g., <1%).

-

Equilibrate the suspension by shaking or stirring at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).

-

Quantify the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC-UV.

pKa Determination by Potentiometric Titration

This method is used to determine the acid dissociation constant (pKa) of the carboxylic acid moiety in this compound.

Methodology:

-

Calibrate a pH meter with standard buffers (e.g., pH 4, 7, and 10).[12]

-

Accurately prepare a solution of this compound of known concentration in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol (B129727) if solubility is an issue).[12]

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.[12]

-

Record the pH of the solution after each addition of the titrant, ensuring the reading is stable.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is determined as the pH at the half-equivalence point of the titration. This can be identified from the inflection point of the first derivative of the titration curve.[12]

Conclusion

This technical guide provides essential information on the chemical properties, stability, storage, and analytical methodologies for this compound. Adherence to the recommended storage conditions is critical to ensure the long-term stability and integrity of this compound. The provided experimental protocols offer a foundation for researchers to develop and validate their own analytical methods for the characterization and quality control of this compound in various research and development settings.

References

- 1. ijrpas.com [ijrpas.com]

- 2. researchgate.net [researchgate.net]

- 3. scholars.northwestern.edu [scholars.northwestern.edu]

- 4. Thermal Stability of Bimatoprost, Latanoprost, and Travoprost Under Simulated Daily Use - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Thermal stability of bimatoprost, latanoprost, and travoprost under simulated daily use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iipseries.org [iipseries.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. iagim.org [iagim.org]

- 11. ema.europa.eu [ema.europa.eu]

- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

15(S)-Fluprostenol: A Comprehensive Technical Guide on its Role as a Potential Active Metabolite

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of 15(S)-Fluprostenol, the active carboxylic acid metabolite of the prostaglandin (B15479496) F2α analogue, travoprost (B1681362). Travoprost is a widely prescribed topical medication for the reduction of intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. Its therapeutic efficacy is contingent upon its rapid in vivo hydrolysis to this compound, a potent and selective agonist of the prostaglandin F2α (FP) receptor. This document consolidates key quantitative data on receptor binding and functional activity, details established experimental protocols for its characterization, and visualizes the critical molecular pathways involved. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of ophthalmology, pharmacology, and drug development.

Introduction